N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
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Description
N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18F2N4O3S and its molecular weight is 420.43. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
- Study Overview: Research has been conducted on pyrazole-sulfonamide derivatives, including compounds similar to the one , for their antiproliferative activities. These compounds were tested against various cell lines to determine their effectiveness in inhibiting cell growth.
- Findings: Certain pyrazole-sulfonamide derivatives displayed significant antiproliferative activities. For instance, some compounds showed cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Antifungal Activity
- Study Overview: The antifungal activities of pyrazole-4-carboxamide derivatives, closely related to the compound , were investigated. These compounds were tested against various phytopathogenic fungi.
- Findings: The derivatives exhibited moderate to excellent antifungal activities. Some compounds demonstrated higher antifungal activity than established fungicides (Du et al., 2015).
Antibacterial and Antifungal Activities
- Study Overview: Research on thiophene-based pyrazole and isoxazole derivatives, which are structurally similar to the target compound, explored their antimicrobial properties.
- Findings: These compounds showed potential antibacterial activity against certain bacteria like B. subtilis and antifungal activity against fungi like A. niger (Sowmya et al., 2018).
Cytotoxic Evaluation
- Study Overview: Studies have been conducted to evaluate the cytotoxicity of various pyrazole-carboxamide analogues, focusing on their potential as anticancer agents.
- Findings: Some analogues displayed promising cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Ahsan et al., 2018).
Molecular Interaction Studies
- Study Overview: Interaction studies of pyrazole-carboxamide compounds with specific receptors, such as the CB1 cannabinoid receptor, have been performed.
- Findings: These studies provide insights into the molecular mechanisms of how such compounds interact with receptors, which is crucial for drug design (Shim et al., 2002).
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3S/c1-11-3-5-16(6-4-11)25-29(27,28)19-17(12(2)23-24-19)18(26)22-10-13-7-14(20)9-15(21)8-13/h3-9,12,17,19,23-25H,10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCSIHRUKRXHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.